REACTION_CXSMILES
|
[CH2:1]([N:5]([CH3:15])[C:6](=O)[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH3:4]>C1COCC1>[CH2:1]([N:5]([CH3:15])[CH2:6][C:7]1[CH:8]=[CH:9][C:10]([Cl:13])=[CH:11][CH:12]=1)[CH2:2][CH2:3][CH3:4]
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Name
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N-butyl -N-methyl -4 -chlorobenzamide
|
Quantity
|
4.49 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N(C(C1=CC=C(C=C1)Cl)=O)C
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled solution of 1.0M diborane-THF complex (90 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N(CC1=CC=C(C=C1)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |